Tetrabromophenol Blue disodium salt

Description

The exact mass of the compound Tetrabromophenol Blue disodium salt is 1029.29599 g/mol and the complexity rating of the compound is 916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrabromophenol Blue disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabromophenol Blue disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

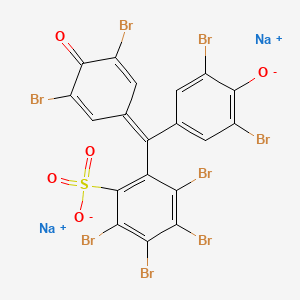

IUPAC Name |

disodium;2,3,4,5-tetrabromo-6-[(3,5-dibromo-4-oxidophenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H6Br8O5S.2Na/c20-7-1-5(2-8(21)17(7)28)11(6-3-9(22)18(29)10(23)4-6)12-13(24)14(25)15(26)16(27)19(12)33(30,31)32;;/h1-4,28H,(H,30,31,32);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVBRKGEKAMUHG-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[O-])Br)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H4Br8Na2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tetrabromophenol Blue disodium salt CAS 4430-25-5 properties

The following technical guide details the properties, mechanism, and applications of Tetrabromophenol Blue disodium salt, specifically addressing the critical distinction between this compound and the more common Bromophenol Blue.

Advanced Applications in Protein Quantification & Dye-Binding Assays

CAS: 4430-25-5 (Acid form) / 108321-10-4 (Disodium Salt) Chemical Identity: 3,3',3'',4,5,5',5'',6-Octabromophenolsulfonphthalein

Executive Summary

Tetrabromophenol Blue (TBPB) is a specialized sulfonephthalein dye often conflated with its less-brominated analog, Bromophenol Blue.[1] Chemically, TBPB is the octabromo derivative of phenolsulfonphthalein, possessing eight bromine atoms compared to Bromophenol Blue's four. This hyper-halogenation significantly alters its electron-withdrawing capacity, shifting its pKa and enhancing its sensitivity to hydrophobic environments.

Its primary utility lies in the "Protein Error of Indicators" phenomenon, making it the industry-standard reagent for colorimetric albumin detection in urinalysis dipsticks. This guide provides a rigorous examination of its physicochemical properties, binding mechanisms, and validated protocols for bioanalytical development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The nomenclature "Tetrabromophenol Blue" is a historical trade name that can be misleading. The molecule is chemically Octabromophenolsulfonphthalein . Researchers must verify the CAS number to ensure the correct degree of bromination.

Table 1: Physicochemical Properties

| Property | Data | Notes |

| Common Name | Tetrabromophenol Blue (TBPB) | Distinct from Bromophenol Blue (BPB) |

| Chemical Name | Octabromophenolsulfonphthalein | 8 Bromine atoms per molecule |

| CAS Number | 4430-25-5 (Parent Acid)108321-10-4 (Disodium Salt) | Salt form is preferred for aqueous solubility |

| Molecular Formula | C₁₉H₆Br₈O₅S (Acid)C₁₉H₄Br₈Na₂O₅S (Salt) | Acid MW: ~985.54 g/mol Salt MW: ~1029.5 g/mol |

| Appearance | Tan to Brown Powder | Hygroscopic |

| Solubility | Water (Salt form), Ethanol, Methanol | Low solubility in non-polar solvents |

| pKa | ~3.0 – 3.8 | Lower than BPB due to high halogenation |

| 388 nm (Yellow, Acidic)610 nm (Blue, Basic/Bound) | Distinct bathochromic shift upon deprotonation | |

| Transition Range | pH 3.0 (Yellow) | Visual transition interval |

Mechanistic Principles: The Protein Error of Indicators

The detection of albumin by TBPB relies on a shift in the dye's pKa when sequestered in a hydrophobic protein pocket. Unlike standard pH indicators that change color solely based on hydronium ion concentration, TBPB exhibits the "Protein Error" : it appears blue (basic form) at acidic pH values if protein is present.[2][3]

Mechanism of Action[16][17][18][19]

-

Buffer Constraint: The assay system is heavily buffered to pH 3.0 (using Citrate/Citric Acid). At this pH, free TBPB is protonated and appears Yellow .

-

Protein Binding: Albumin contains hydrophobic domains that have a high affinity for the anionic form of the dye.

-

pKa Shift: Upon binding to albumin, the phenolic protons of TBPB become more acidic (pKa decreases). The protein stabilizes the dianionic (blue) form of the dye.

-

Colorimetric Readout: The solution shifts from Yellow to Green/Blue proportional to the protein concentration, despite the bulk pH remaining at 3.0.

Diagram 1: Protein Error Mechanism

Caption: At pH 3.0, TBPB normally exists in a yellow protonated state. Binding to Albumin stabilizes the blue deprotonated form, creating a colorimetric signal independent of bulk pH.[4]

Applications in Bioanalysis & Drug Development

A. Urinalysis (Albuminuria Screening)

This is the dominant application of TBPB. It is superior to Bromophenol Blue for this purpose because the octabromo-substitution increases the dye's lipophilicity, enhancing sensitivity to albumin (detection limit ~15-20 mg/dL).

B. High-Throughput Protein Quantification

In drug development, rapid quantification of protein concentration in downstream processing is vital. TBPB assays offer a "mix-and-read" workflow that is less susceptible to interference from reducing agents than BCA assays, though it remains sensitive to surfactants.

C. Ophthalmic & Tissue Staining

While less common, TBPB's high molecular weight and binding affinity allow it to be used as a vital stain in specific histological contexts, differentiating protein-rich structures in anterior segment research.

Experimental Protocol: TBPB Protein Assay

Objective: Preparation of a TBPB-based reagent for the colorimetric determination of albumin.

Reagents Required[15][20]

-

TBPB Disodium Salt (CAS 108321-10-4): 0.1% (w/v)

-

Citric Acid / Sodium Citrate: To prepare 0.1 M Buffer, pH 3.0

-

Ethanol (95%): Solubilizing agent

-

Albumin Standards (BSA): 0 - 100 mg/dL

Workflow Diagram

Caption: Step-by-step workflow for preparing TBPB reagent and conducting a protein quantification assay.

Detailed Steps

-

Stock Solution: Dissolve 50 mg of Tetrabromophenol Blue disodium salt in 10 mL of 95% Ethanol. The salt form ensures rapid dissolution; if using the acid form (CAS 4430-25-5), mild heating or sonication may be required.

-

Buffer Formulation: Prepare 100 mL of 0.1 M Citrate Buffer adjusted strictly to pH 3.0 .

-

Note: pH accuracy is critical. If pH > 3.5, the background color will shift to green, reducing assay sensitivity.

-

-

Working Reagent: Slowly add the ethanolic dye solution to the citrate buffer while stirring. The solution should appear distinct yellow.

-

Assay:

-

Pipette 200 µL of Working Reagent into a microplate well.

-

Add 10 µL of protein sample.

-

Incubate for 60 seconds.

-

Read absorbance at 610 nm.

-

Blanking: Use a buffer-only control to subtract background absorbance.

-

Stability, Handling, & Safety

-

Storage: Store the disodium salt powder at room temperature, desiccated. Solutions are stable for 1 month at 4°C if protected from light.

-

Interference:

-

False Positives: Quaternary ammonium compounds (detergents), highly alkaline urine (overcomes the buffer capacity), and chlorhexidine.

-

False Negatives: High salt concentrations can interfere with the electrostatic binding mechanism.

-

-

Safety: TBPB is generally non-genotoxic (unlike some azo dyes), but standard PPE (gloves, goggles) should be worn to prevent staining of skin and clothing.

References

-

National Institutes of Health (PubChem). (2024). Tetrabromophenol Blue Compound Summary. Retrieved from [Link]

-

Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on Tetrabromophenol Blue (Colipa No.[5][6] C183). European Commission. Retrieved from [Link]

Sources

- 1. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. EP2040074B1 - Method for assaying urine albumin - Google Patents [patents.google.com]

- 4. Explain the protein error of indicators and list any sources of interfere.. [askfilo.com]

- 5. health.ec.europa.eu [health.ec.europa.eu]

- 6. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural and Functional Divergence of Tetrabromophenol Blue and Bromophenol Blue

This guide provides a detailed comparative analysis of Tetrabromophenol Blue and Bromophenol Blue, two closely related sulfonephthalein dyes. While their names suggest a subtle difference, the variation in their chemical structures is significant, leading to distinct physicochemical properties and, consequently, divergent applications in research, diagnostics, and drug development. This document will elucidate these core structural differences, explore the resulting functional consequences, and provide practical insights for their application in the laboratory.

The Core Structural Distinction: A Tale of Four versus Eight Bromines

The fundamental difference between Bromophenol Blue (BPB) and Tetrabromophenol Blue (TBPB) lies in the extent of their halogenation. Both molecules share the same foundational phenolsulfonphthalein backbone. However, the degree of bromination on this scaffold is what sets them apart.

-

Bromophenol Blue (BPB) , with the systematic name 3′,3″,5′,5″-tetrabromophenolsulfonphthalein, possesses four bromine atoms .[1][2] These halogens are substituted on the two phenyl groups attached to the central carbon of the sultone ring.

-

Tetrabromophenol Blue (TBPB) is, somewhat confusingly, a common name that belies its true structure. Its full systematic name is 4,5,6,7-tetrabromo-3,3-bis(3,5-dibromo-4-hydroxyphenyl)-3H-benzo[c][3][4]oxathiole 1,1-dioxide.[5][6] This structure contains a total of eight bromine atoms .[5] It features the same four bromine atoms as BPB on the pendant phenol rings, plus an additional four bromine atoms on the benzoxathiole portion of the molecule.[5][6] It is crucial for researchers to recognize that the common name "Tetrabromophenol Blue" can be misleading, as the molecule is, in fact, an octabrominated homologue.[6]

This seemingly simple addition of four bromine atoms dramatically alters the molecule's electronic and steric properties, which in turn dictates its behavior as a pH indicator, tracking dye, and analytical reagent.

Caption: Comparative molecular structures of Bromophenol Blue and Tetrabromophenol Blue.

Physicochemical Consequences of Increased Bromination

The addition of four electron-withdrawing bromine atoms to the TBPB backbone has profound effects on its chemical and physical properties. These are summarized below and detailed in the subsequent sections.

| Property | Bromophenol Blue (BPB) | Tetrabromophenol Blue (TBPB) | Causality of Difference |

| Molecular Formula | C₁₉H₁₀Br₄O₅S[2][7][8] | C₁₉H₆Br₈O₅S[4][5][9] | Addition of four bromine atoms and removal of four hydrogen atoms. |

| Molecular Weight | 669.96 g/mol [2][8] | 985.54 g/mol [4][9] | The significantly higher mass of the four additional bromine atoms. |

| CAS Number | 115-39-9[2][7] | 4430-25-5[4][5] | Unique identifier for a distinct chemical compound. |

| pH Indicator Range | pH 3.0 (Yellow) – 4.6 (Blue/Purple)[1][10] | pH 3.0 (Yellow) – 4.6 (Blue) | Despite increased bromination, the primary indicator transition remains similar, governed by the phenolic protons. |

| Acidity (pKa) | ~4.1[11] | Not widely reported, but expected to be lower due to inductive effects. | The eight electronegative bromine atoms pull electron density away from the phenolic hydroxyl groups, stabilizing the conjugate base and lowering the pKa. |

| Lipophilicity (XLogP3) | 6.9 | 8.8[5] | Increased halogenation significantly increases the molecule's nonpolar character. |

Acidity and Indicator Properties

The primary function of these dyes as pH indicators stems from the deprotonation of their phenolic hydroxyl groups, which leads to a change in the molecule's electronic conjugation and, therefore, its color.[3] In BPB, the four bromine atoms are strong electron-withdrawing groups, which increase the acidity of the phenolic protons compared to the unbrominated parent molecule, phenolsulfonphthalein. This is why its pH transition range is between 3.0 and 4.6.[1]

In TBPB, the presence of eight bromine atoms exerts an even stronger inductive electron-withdrawing effect. This further stabilizes the resulting phenoxide anions upon deprotonation, theoretically leading to a lower pKa. This enhanced acidity can make TBPB a more sensitive indicator in certain highly acidic titrations or assays.

Solubility and Protein Binding

The substantial increase in molecular weight and the addition of four nonpolar bromine atoms make TBPB significantly more lipophilic (hydrophobic) than BPB, as evidenced by its higher computed XLogP3 value.[5] This has direct implications for its solubility and interaction with macromolecules.

This increased hydrophobicity is a key factor in TBPB's utility in protein detection assays, such as its use as a dye indicator in urine dipstick tests to detect proteinuria.[12][13][14] The dye binds to proteins, primarily albumin, through a combination of electrostatic and hydrophobic interactions. The more lipophilic nature of TBPB can enhance its binding to hydrophobic pockets on proteins, leading to a more pronounced and sensitive colorimetric response.[13][14]

Divergent Roles in Scientific Applications

The structural and physicochemical differences directly translate into distinct and specialized applications in the laboratory.

Gel Electrophoresis Tracking Dye

Bromophenol Blue is ubiquitously used as a tracking dye in both agarose and polyacrylamide gel electrophoresis.[1][3] Its slight negative charge at neutral or slightly alkaline pH allows it to migrate towards the anode along with DNA, RNA, or proteins.[10] In a typical 1% agarose gel, BPB migrates at a rate comparable to a DNA fragment of approximately 300-500 base pairs, providing a convenient visual front to monitor the progress of the electrophoresis run.[1][10]

Tetrabromophenol Blue, due to its significantly higher molecular weight (985.54 g/mol vs. 669.96 g/mol for BPB), would migrate much more slowly under identical conditions.[2][4][9] This makes it generally unsuitable as a direct replacement for BPB as a tracking dye for small-to-medium-sized nucleic acid fragments, as the dye front would lag considerably behind the region of interest.

pH Indication and Titration

Both dyes are effective pH indicators with a similar visual transition range around pH 3.0-4.6.[1][4][10][15] BPB is a general-purpose indicator for strong acid-strong base titrations or for adjusting the pH of buffers in this range.[3] TBPB can be used for similar purposes, but its enhanced sensitivity, stemming from its altered electronic properties, may be advantageous in specific analytical applications requiring very sharp endpoints.[4][15]

Biochemical and Diagnostic Assays

This is where the divergence is most pronounced. While BPB can be used to stain proteins in gels, TBPB has been more specifically developed for quantitative and semi-quantitative protein assays.[2] Its application in urinary protein detection is a prime example.[12][13][14] The principle, often called the "protein error of indicators," relies on the fact that the pKa of the dye shifts upon binding to protein. At a buffered pH where the free dye is in its yellow, protonated form, binding to protein will cause it to release protons and shift to its blue, anionic form. The intensity of the blue color is proportional to the protein concentration.[13][14] The enhanced hydrophobicity and electronic properties of TBPB make it particularly well-suited for this application, providing high sensitivity for albumin.[4][12]

Caption: Workflow for a TBPB-based colorimetric protein quantification assay.

Experimental Protocol: Colorimetric Determination of Urinary Protein with TBPB

This protocol outlines a method analogous to those used in diagnostic settings, leveraging the high sensitivity of TBPB for protein detection.

Rationale: This method is chosen to highlight the specific advantages of TBPB's structure. At a pH of ~3.2, the free TBPB dye is predominantly in its yellow form. Upon binding to the amino groups of proteins (primarily albumin), the dye's pKa is effectively lowered, causing it to deprotonate and shift to its blue anionic form.[13][14] The intensity of this blue color, measured spectrophotometrically, is directly proportional to the protein concentration. Triton X-100 is included to prevent precipitation of the protein-dye complex.[13][14]

Methodology:

-

Reagent Preparation (TBPB Color Reagent):

-

Dissolve 10 mg of Tetrabromophenol Blue in 10 mL of ethanol.

-

In a separate 1 L volumetric flask, prepare a 0.1 M citrate buffer by dissolving 21.0 g of citric acid monohydrate in ~950 mL of deionized water. Adjust the pH to 3.2 using 1 M NaOH.

-

Add 1 mL of Triton X-100 to the citrate buffer and mix thoroughly.

-

Transfer the TBPB/ethanol solution to the citrate buffer.

-

Bring the final volume to 1 L with deionized water and mix until homogeneous. Store in a dark bottle at 4°C.

-

-

Preparation of Protein Standards:

-

Prepare a 1 mg/mL (1000 µg/mL) stock solution of Bovine Serum Albumin (BSA) in deionized water.

-

Perform serial dilutions of the stock solution to create a set of standards ranging from 1 µg/mL to 20 µg/mL.

-

-

Assay Procedure:

-

Pipette 100 µL of each standard, unknown urine sample, and a deionized water blank into separate labeled microcentrifuge tubes or cuvettes.

-

Add 1.0 mL of the TBPB Color Reagent to each tube.

-

Vortex briefly to ensure thorough mixing.

-

Incubate the mixture at room temperature for 5 minutes.

-

-

Data Acquisition and Analysis:

-

Zero the instrument using the blank sample.

-

Measure the absorbance of each standard and unknown sample.

-

Construct a standard curve by plotting the absorbance (Y-axis) versus the BSA concentration (X-axis).

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values from the linear portion of the standard curve.

Conclusion

The distinction between Tetrabromophenol Blue and Bromophenol Blue is a compelling example of how subtle modifications in molecular architecture can yield significant functional diversity. While BPB remains a workhorse as a pH indicator and an indispensable tracking dye in molecular biology, the octabrominated structure of TBPB endows it with enhanced hydrophobicity and altered electronic characteristics. These properties make TBPB a highly sensitive and specialized reagent for colorimetric protein quantification, a role exemplified by its successful application in clinical diagnostics for detecting proteinuria. For the discerning researcher, understanding this fundamental structural difference is key to selecting the appropriate tool for the task at hand, whether it is monitoring the progress of a gel or quantifying trace amounts of protein.

References

- GSP Chem. (2025, January 20).

- Chem-Impex. Tetrabromophenol blue. Chem-Impex.

- ChemicalBook. Bromophenol Blue synthesis. ChemicalBook.

- National Center for Biotechnology Inform

- Wikipedia. Bromophenol blue. Wikipedia.

- Bloom Tech. (2023, December 11). How do you make bromophenol blue?. Bloom Tech.

- Acme Hardesty. Tetrabromophenol Blue CAS 4430-25-5: Properties, Applications, and Industrial Uses. Acme Hardesty.

- Cosmetic Ingredient Review. (2024, October 15). Safety Assessment of Tetrabromophenol Blue as Used in Cosmetics. CIR.

- Santa Cruz Biotechnology, Inc. Bromophenol Blue. SCBT.

- National Center for Biotechnology Inform

- Google Patents. Preparation method of bromophenol blue indicator.

- Sigma-Aldrich. Bromophenol Blue 115-39-9. Sigma-Aldrich.

- Dawn Scientific. Bromophenol Blue Free Acid | I10507 | CAS 115-39-9 | TriStains. Dawn Scientific.

- Google Patents. Preparation method of water-soluble bromophenol blue.

- ChemicalBook. (2026, January 13). Tetrabromophenol Blue. ChemicalBook.

- MedchemExpress.com. Tetrabromophenol blue, IND (TBPB, IND) | Biochemical Reagent. MedChemExpress.

- Santa Cruz Biotechnology, Inc. Tetrabromophenol blue. SCBT.

- Royal Society of Chemistry. (2024, January 3). Removal of bromophenol blue from polluted water using a novel azo-functionalized magnetic nano-adsorbent. RSC Publishing.

- ResearchGate. Use of bromophenol blue in the spectrophotometric and turbidimetric determination of mebrophenhydramine in tablets.

- Science.gov. bromophenol blue dye: Topics by Science.gov. Science.gov.

- ResearchGate. (2025, August 6). Colorimetric and Visual Methods for Urinary Protein Determination with Tetrabromophenol Blue.

- ResearchGate. Application of Bromophenol Blue and Bromocresol Purple for the Extractive-Spectrophotometric Determination of Ofloxacin.

- J-Stage. Colorimetric and Visual Methods for Urinary Protein Determination with Tetrabromophenol Blue. J-Stage.

- ResearchGate. (2025, August 6). Use of bromophenol blue in the spectrophotometric and turbidimetric determination of mebrophenhydramine in tablets | Request PDF.

- CymitQuimica. CAS 4430-25-5: Tetrabromophenol blue. CymitQuimica.

- chemeurope.com. Bromophenol blue. chemeurope.com.

- Pearson. Bromophenol blue (pKa = 4.1)

- YouTube. (2016, January 21).

- MDPI. (2022, October 21). Synthesis and Investigation of TiO2/g-C3N4 Performance for Photocatalytic Degradation of Bromophenol Blue and Eriochrome Black T: Experimental Design Optimization and Reactive Oxygen Species Contribution. MDPI.

Sources

- 1. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 2. Bromophenol Blue | CAS 115-39-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. gspchem.com [gspchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Tetrabromophenol blue | C19H6Br8O5S | CID 78159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dawnscientific.com [dawnscientific.com]

- 9. Tetrabromophenol blue | CAS 4430-25-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Bromophenol_blue [chemeurope.com]

- 11. Bromophenol blue (pKa = 4.1) is a common acid-base indicator. It ... | Study Prep in Pearson+ [pearson.com]

- 12. Tetrabromophenol Blue | 4430-25-5 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Colorimetric and Visual Methods for Urinary Protein Determination with Tetrabromophenol Blue [jstage.jst.go.jp]

- 15. nbinno.com [nbinno.com]

Tetrabromophenol Blue disodium salt solubility in water vs ethanol

Technical Assessment: Solvation Dynamics of Tetrabromophenol Blue Disodium Salt

Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of Tetrabromophenol Blue (TBPB) disodium salt in aqueous versus ethanolic systems. While often synonymous with Bromophenol Blue in laboratory contexts, precise chemical identification is critical for reproducibility. This document details the thermodynamic drivers of solvation, solvatochromic shifts, and practical protocols for stock solution preparation, specifically tailored for applications in drug development, electrophoresis, and pH sensing.

Part 1: Chemical Identity & Disambiguation (Critical)

Before addressing solubility, it is scientifically imperative to distinguish between the two common industrial interpretations of "Tetrabromophenol Blue."

1. The Laboratory Standard (Primary Focus):

-

Common Name: Bromophenol Blue Sodium Salt (Water Soluble)[]

-

Chemical Name: 3,3',5,5'-Tetrabromophenolsulfonphthalein sodium salt[]

-

CAS: 62625-28-9 (Sodium salt) / 34725-61-6 (Disodium salt)[]

-

Application: Electrophoresis tracking dye, pH indicator (3.0–4.6), protein staining.[2]

-

Solubility Profile: Hydrophilic (Ionic).[]

2. The Industrial Dye (Exclude unless specified):

-

Common Name: Tetrabromophenol Blue (Octabromo derivative)[][3]

-

Application: Industrial dyes, hair coloring, specialized photo-resists.[]

-

Solubility Profile: Significantly more hydrophobic due to higher halogenation.[]

Note: This guide focuses on the Laboratory Standard (Disodium/Sodium Salt) used in biochemical and pharmaceutical research.

Part 2: Solubility Mechanics: Water vs. Ethanol[1]

The solubility of Tetrabromophenol Blue disodium salt is governed by the competition between lattice energy and solvation enthalpy. As an ionic salt, its behavior differs fundamentally from the free acid form.

Aqueous Solvation (Water)

-

Mechanism: Ion-Dipole Interaction.[]

-

Dynamics: Water, with its high dielectric constant (

), effectively shields the electrostatic attraction between the anionic sulfonate/phenolate groups and the sodium cations. The water molecules form a hydration shell around the -

Solubility Limit: High (>10 mg/mL) .[]

-

Thermodynamics: The hydration enthalpy (

) exceeds the lattice energy, making dissolution energetically favorable and rapid.

Ethanolic Solvation (Ethanol)[7]

-

Mechanism: Dipole-Dipole & Hydrogen Bonding.[]

-

Dynamics: Ethanol has a lower dielectric constant (

).[] While it can solvate the organic backbone of the dye (the phenolic rings) via van der Waals forces and hydrogen bonding, it is less efficient at stabilizing the dissociated ion pairs compared to water. -

Solubility Limit: Moderate to High . (Typically soluble up to 10 mg/mL, but dissolution kinetics are slower than in water).

-

Spectral Shift: Ethanol causes a bathochromic or hypsochromic shift (solvatochromism) depending on the protonation state, altering the observed color compared to aqueous solutions.

Comparative Solubility Data

| Parameter | Water ( | Ethanol ( |

| Dielectric Constant | ~80 (Excellent Ion Shielding) | ~24 (Moderate Ion Shielding) |

| Primary Interaction | Ion-Dipole (Dominant) | H-Bonding / Dipole-Dipole |

| Dissolution Rate | Rapid (< 5 mins with vortex) | Moderate (Requires sonication) |

| Stability | High (pH dependent) | High (Subject to evaporation) |

| Color (Neutral pH) | Deep Blue/Purple (Ionic form) | Yellow/Green (shifts with % water) |

| Recommended Use | Electrophoresis, Biological Buffers | Organic Synthesis, Staining |

Part 3: Solvatochromism & Spectral Integrity[1]

Researchers must account for solvatochromism —the change in absorption spectra based on solvent polarity.[] TBPB is a "perichromic" dye, meaning its color is highly sensitive to the solvation shell.

-

In Water: The dye exists predominantly in its dissociated, resonance-stabilized form (Blue/Purple at neutral pH).[]

-

In Ethanol: The equilibrium shifts.[] Pure ethanol may stabilize the protonated (sultone) form or alter the resonance structure, often resulting in a Yellow or Green hue even at neutral pH.

-

Critical Implication: When transferring a method from water to ethanol, do not rely on visual color cues alone . Use UV-Vis spectrophotometry to confirm the species present.[]

Part 4: Visualization of Solvation Dynamics

The following diagram illustrates the mechanistic difference between aqueous and ethanolic solvation of the disodium salt.

Caption: Comparative solvation pathways showing high dielectric shielding in water versus ion-pairing persistence in ethanol.

Part 5: Experimental Protocols

Protocol A: Preparation of High-Purity Stock Solutions

Objective: Create stable 1% (w/v) stock solutions in Water and Ethanol.

Reagents:

-

Tetrabromophenol Blue Sodium Salt (CAS 62625-28-9).[]

-

Solvent A: Milli-Q Water (18.2 MΩ).

-

Solvent B: Ethanol (Absolute, ACS Grade).

Workflow:

-

Weighing: Accurately weigh 100 mg of TBPB salt into two separate 15 mL conical tubes (light-protected).

-

Aqueous Solvation:

-

Add 10 mL Milli-Q water.[]

-

Vortex for 30 seconds.

-

Observation: Immediate dissolution; deep blue color.[]

-

-

Ethanolic Solvation:

-

Add 10 mL Ethanol.

-

Vortex for 60 seconds.

-

Troubleshooting: If particulates remain, sonicate for 5 minutes at room temperature.

-

Observation: Yellow/Green solution (due to spectral shift).

-

-

Filtration: Filter both solutions through a 0.22 µm PTFE filter (compatible with both solvents) to remove trace insoluble octabromo-impurities.

Protocol B: Gravimetric Solubility Limit Determination

Objective: Determine exact saturation points for specific lot numbers.

Caption: Gravimetric workflow for defining precise solubility limits in novel solvent systems.

Part 6: Strategic Recommendations for Drug Development

-

Buffer Formulation:

-

Use Water for preparing electrophoresis loading buffers (e.g., Laemmli buffer). The high solubility ensures no precipitation in the wells.

-

Caution: If using TBPB as a tracer in organic extraction layers, ensure the ethanol/organic content is >80% to maintain solubility if the salt form is used, or switch to the free acid form for pure organic phases.

-

-

Quality Control:

-

Always verify the CAS number.[] If your "Tetrabromophenol Blue" does not dissolve in water, you likely have the "Octabromo" industrial variant (CAS 4430-25-5) or the free acid (CAS 115-39-9), not the sodium salt.

-

-

Filtration:

-

Ethanolic solutions of the salt form should always be filtered.[] Micro-precipitates of the sodium salt can form over time in ethanol due to "salting out" effects if trace moisture is present.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8272, Bromophenol Blue.[] PubChem.[][7] Available at: [Link]

-

Scientific Committee on Consumer Safety (SCCS). Opinion on Tetrabromophenol Blue (Colipa No.[] C183). European Commission.[] Available at: [Link]

Sources

- 2. mpbio.com [mpbio.com]

- 3. health.ec.europa.eu [health.ec.europa.eu]

- 4. Tetrabromophenol Blue CAS#: 4430-25-5 [m.chemicalbook.com]

- 5. Tetrabromophenol Blue | 4430-25-5 [chemicalbook.com]

- 6. cir-safety.org [cir-safety.org]

- 7. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular Weight and Formula of Tetrabromophenol Blue Disodium Salt

An In-Depth Technical Guide for Researchers and Drug Development Professionals[1][2]

Executive Summary & Disambiguation (Critical)

Status: High-Priority Disambiguation Required

In the domain of analytical chemistry and pharmaceutical development, the term "Tetrabromophenol Blue" is frequently subject to nomenclatural ambiguity. It is often used interchangeably with Bromophenol Blue , yet strictly refers to a distinct, higher-molecular-weight octabromo derivative.[1][2]

To ensure scientific integrity, this guide defines the target compound as the Octabromo-derivative (Tetrabromophenoltetrabromosulfonphthalein), distinct from standard Bromophenol Blue (Tetrabromophenolsulfonphthalein).[1][2]

| Feature | Tetrabromophenol Blue (High-Bromine) | Bromophenol Blue (Standard) |

| Identity | Octabromophenolsulfonphthalein | Tetrabromophenolsulfonphthalein |

| Bromine Count | 8 (4 on phenols, 4 on sulfophenyl ring) | 4 (4 on phenols only) |

| MW (Disodium) | ~1029.51 g/mol | ~691.94 g/mol |

| Primary CAS | 4430-25-5 (Acid), 725260-59-3 (Salt) | 115-39-9 (Acid), 62625-28-9 (Salt) |

| Primary Use | Specialized protein staining, Dye-sensitized solar cells | Electrophoresis marker, pH indicator |

Note: Unless specified otherwise, all data in this guide refers to the Octabromo variant (C₁₉H₄Br₈Na₂O₅S).[2]

Chemical Identity and Physicochemical Properties[2][3][4][5][6][7]

Molecular Formula and Weight

The disodium salt of Tetrabromophenol Blue is a triphenylmethane dye derivative where all available hydrogen positions on the aromatic rings are substituted with bromine, significantly increasing its lipophilicity and molecular mass compared to its tetra-bromo analog.[2]

-

IUPAC Name: Disodium 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dibromophenolate)[1][2]

-

Common Synonym: Tetrabromophenoltetrabromosulfonphthalein Disodium Salt[1][2]

-

Empirical Formula:

[1][2]

Structural Architecture

The molecule consists of a central carbon bonded to two dibrominated phenol rings and one tetrabrominated sulfophenyl ring.[2] The "disodium" designation implies the deprotonation of the two phenolic hydroxyl groups (or one hydroxyl and the sulfonic acid group, depending on pH), stabilizing the quinoidal resonance structure responsible for its deep blue color.[2]

Key Physicochemical Parameters[4][5]

| Property | Value | Context |

| Appearance | Orange to Dark Purple Powder | Hygroscopic crystalline solid |

| Solubility | Water (Moderate), Ethanol (High) | Soluble in polar organic solvents |

| 610 nm (Basic form) | Deep Blue emission | |

| pKa | ~3.0 – 4.0 | Transition: Yellow ( |

| Extinction Coefficient ( | At 610 nm in aqueous buffer |

Mechanism of Action: The "Protein Error" Phenomenon[2]

While used as a pH indicator, Tetrabromophenol Blue is critical in urinalysis diagnostic strips for protein detection.[2] It exhibits the "protein error of indicators" phenomenon, where the dye binds to proteins (primarily albumin) and undergoes a color change without a change in pH.[2]

Mechanism Diagram

The following diagram illustrates the equilibrium shift induced by protein binding, which stabilizes the blue anionic form even in acidic buffers.[2]

Caption: Logical flow of the 'Protein Error' mechanism where protein binding mimics a pH increase, stabilizing the blue quinoidal form.

Experimental Protocols

Preparation of Indicator Stock Solution (0.1% w/v)

This protocol yields a stable stock solution suitable for titrations or electrophoretic tracking.[2]

Reagents:

Workflow:

-

Weighing: Accurately weigh 100 mg of Tetrabromophenol Blue Disodium Salt.

-

Solubilization: Transfer to a 100 mL volumetric flask. Add 20 mL of Ethanol. Swirl gently until fully dissolved (the high bromine content may require ethanol for initial solvation).[2]

-

Dilution: Dilute to the mark with Deionized Water.

-

Filtration: Filter through a 0.45

m PES syringe filter to remove any undissolved particulates.[2] -

Storage: Store in an amber glass bottle at room temperature. Stable for 6 months.

Spectrophotometric pKa Determination

To verify the identity of your specific lot (Octabromo vs. Tetrabromo), perform this assay. The Octabromo derivative typically exhibits a bathochromic shift (red-shift) compared to standard BPB due to increased halogenation.[1][2]

Step-by-Step:

-

Buffer Prep: Prepare a citrate-phosphate buffer series ranging from pH 2.0 to 6.0 in 0.2 unit increments.[1][2]

-

Dye Addition: Add 50

L of Stock Solution to 3 mL of each buffer. -

Measurement: Measure Absorbance at 610 nm (peak for blue form) and 430 nm (peak for yellow form).

-

Plotting: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve represents the pKa.[2]

-

Validation Check: If pKa is significantly different from standard Bromophenol Blue (pKa ~4.0), you have confirmed the distinct electronic environment of the Octabromo derivative.[2]

-

Applications in Drug Development[2][6]

High-Throughput Protein Quantification

Unlike Coomassie Blue, Tetrabromophenol Blue is less prone to interference from detergents in certain formulations.[1][2] It is used in solid-phase assays (e.g., spot tests) for rapid estimation of protein content in biologic formulations during purification steps.[1][2]

Dye-Sensitized Solar Cells (DSSC)

Recent research utilizes Tetrabromophenol Blue as a metal-free organic sensitizer.[1][2] The octabromo-structure provides enhanced thermal stability and electron injection efficiency compared to lower-halogenated analogs [1].[1][2]

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

-

Handling: Use standard PPE (Nitrile gloves, safety goggles).[2] Avoid dust generation; the fine powder is highly electrostatic.[2]

-

Disposal: Dispose of as halogenated organic waste.[2] Do not release into municipal water systems due to potential persistence of polybrominated aromatic rings.[2]

References

-

Scientific Committee on Consumer Safety (SCCS). (2012).[2] Opinion on Tetrabromophenol Blue (C183).[1][2] European Commission.[2] Link

-

PubChem. (2025).[2][3] Tetrabromophenol Blue (Compound Summary).[1][2][3][4][5] National Library of Medicine.[2] Link

-

TCI Chemicals. (2024).[2][5] Product Specification: Tetrabromophenol Blue Disodium Salt (T0040).[1][2] Tokyo Chemical Industry.[2] Link

-

Sigma-Aldrich. (2024).[1][2] Tetrabromophenol Blue Sodium Salt Product Sheet.[2] Merck KGaA.[2] Link[1][2]

-

BenchChem. (2025).[2][4] Technical Guide to Spectral Properties of Tetrabromophenol Blue.Link[1][2]

Sources

Tetrabromophenol Blue sulfonephthalein dye classification

Topic: Tetrabromophenol Blue (Octabromophenolsulfonephthalein): Advanced Classification and Protein Binding Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of sulfonephthalein dyes, Tetrabromophenol Blue (TBPB) represents a critical yet frequently misidentified compound. Often conflated with its tetra-substituted analog, Bromophenol Blue (BPB), true Tetrabromophenol Blue is the octabromo-derivative (3,3',3'',4,5,5',5'',6-octabromophenolsulfonephthalein).

While both dyes function as pH indicators, TBPB exhibits significantly enhanced hydrophobicity and protein affinity due to its perbrominated scaffold. This guide dissects the physicochemical distinctiveness of TBPB, focusing on its superior utility in "protein error" assays—a fundamental mechanism for urinary protein quantification and albumin-binding models in drug development.

Chemical Architecture & Classification

To ensure experimental reproducibility, one must distinguish between the two primary "Tetrabromophenol" entities found in catalogs. The nomenclature confusion arises because "Tetrabromophenol Blue" is often used colloquially for the standard indicator, yet technically refers to the octabromo species in specialized applications.

Structural Differentiation

| Feature | Bromophenol Blue (BPB) | Tetrabromophenol Blue (TBPB) |

| CAS Number | 115-39-9 | 4430-25-5 (Acid), 108321-10-4 (Na Salt) |

| Chemical Name | 3,3',5,5'-Tetrabromophenolsulfonephthalein | 3,3',3'',4,5,5',5'',6-Octabromophenolsulfonephthalein |

| Bromine Count | 4 (Phenolic rings only) | 8 (Phenolic rings + Sulfobenzoic ring) |

| Molecular Weight | ~670 g/mol | ~985 g/mol |

| Hydrophobicity | Moderate | High (Due to perbromination) |

| Primary Use | Gel Electrophoresis, pH Indicator (3.0-4.[1][2]6) | High-Sensitivity Protein Assays , Dipsticks |

Expert Insight: The four additional bromine atoms on the sulfobenzoic ring of TBPB exert a strong electron-withdrawing effect, altering the electron density of the sultone ring and increasing the molecule's lipophilicity. This structural modification is the causality behind TBPB's superior sensitivity to albumin compared to BPB.

Physicochemical Properties

Spectral Characteristics

TBPB functions as a halochromic sensor. In aqueous solution, it exists in equilibrium between the protonated (yellow) and deprotonated (blue) forms.

- (Acidic Form): ~430–440 nm (Yellow)

- (Basic Form): ~610 nm (Blue)

-

Transition Interval: pH 3.0 – 4.6 (Similar to BPB, but the protein-induced shift occurs at fixed acidic pH).

Solubility & Stability

-

Solubility: Low in water; soluble in ethanol, methanol, and dilute alkalis.

-

Stability: The octabromo scaffold is robust but sensitive to strong oxidizing agents.

Mechanism of Action: The "Protein Error"[3][4][5][6]

The "Protein Error of Indicators" is the phenomenon where a pH indicator changes color at a constant pH in the presence of protein.[3][4][5] TBPB is the gold standard for this mechanism due to its high affinity for the hydrophobic pockets of albumin.

The Mechanism

-

Buffering: The system is buffered at a pH (e.g., pH 3.0) where the dye is normally protonated (Yellow).

-

Binding: Albumin, which carries a net positive charge in acidic conditions, binds the anionic form of the dye via electrostatic and hydrophobic interactions.

-

Equilibrium Shift: The protein stabilizes the deprotonated (blue) quinoidal form of the dye, effectively lowering the apparent pKa of the dye in the local protein environment.

-

Result: The solution turns green/blue proportional to the protein concentration, even though the bulk pH remains 3.0.

Mechanistic Visualization

Figure 1: The "Protein Error" mechanism.[3][6][4][5] Albumin preferentially binds and stabilizes the deprotonated (blue) form of TBPB at acidic pH, causing a colorimetric shift distinct from bulk pH changes.

Applications in Drug Development

Urinary Protein Biomarkers (Safety Toxicology)

In preclinical toxicology, monitoring proteinuria is essential for assessing renal toxicity. TBPB is preferred over Bromophenol Blue for dipstick manufacturing because its higher hydrophobicity minimizes "leaching" from the paper matrix and provides a lower Limit of Detection (LOD) for albumin (approx. 6–10 mg/dL).

Albumin Binding Models

TBPB serves as a surrogate ligand for studying drug-albumin binding. Because TBPB binds to Site II (and partly Site I) of albumin, it can be used in displacement assays to determine if a new drug candidate competes for these transport sites.

Experimental Protocols

Protocol A: Preparation of TBPB Stock Solution

-

Objective: Create a stable 0.1% (w/v) indicator solution for protein assays.

-

Reagents:

-

Tetrabromophenol Blue (Octabromo, CAS 4430-25-5).[7]

-

Ethanol (95%).

-

Milli-Q Water.

-

-

Weigh 100 mg of TBPB powder.

-

Dissolve in 20 mL of 95% Ethanol. (TBPB is sparingly soluble in pure water).

-

Add 5.0 mL of 0.1 M NaOH to facilitate dissolution (forming the sodium salt).

-

Dilute to 100 mL with Milli-Q water.

-

Validation: Measure absorbance at 610 nm.[8] If >1.5 AU, dilute further.

Protocol B: High-Sensitivity Albumin Binding Assay

-

Objective: Quantify albumin concentration using the protein error principle.

-

Buffer: Citrate Buffer (0.1 M, pH 3.0).

Workflow:

Figure 2: Step-by-step workflow for the TBPB Albumin Binding Assay.

Step-by-Step:

-

Buffer Prep: Prepare 0.1 M Citrate Buffer, adjusted strictly to pH 3.0 using HCl.

-

Reagent Mix: Mix 1 mL of TBPB Stock (Protocol A) with 99 mL of Citrate Buffer. The solution should appear yellow .

-

Plating: Dispense 200 µL of Reagent Mix into each well of a clear 96-well plate.

-

Sample Addition: Add 10 µL of albumin standards (0–100 mg/dL) or unknown samples.

-

Observation: Immediate color change from yellow to green/blue indicates protein presence.

-

Quantification: Read Absorbance at 610 nm . Plot A610 vs. Concentration.

References

-

Safety Assessment of Tetrabromophenol Blue as Used in Cosmetics. Cosmetic Ingredient Review (CIR). (2024).[9][10][11] Defines the octabromo structure and distinguishes it from homologues.

-

Tetrabromophenol Blue | C19H6Br8O5S. PubChem, National Library of Medicine. (Accessed 2025).[1][7][9][10] Chemical structure and CAS verification.

-

High-sensitivity dye binding assay for albumin in urine. Clinical Chemistry. (1998). Comparative analysis of TBPB vs BPB sensitivity.

-

Opinion on Tetrabromophenol Blue. Scientific Committee on Consumer Safety (SCCS). (2012). Detailed impurity profile and chemical identity.

-

Interaction of Bromophenol Blue and Bovine Serum Albumin. Journal of Guangxi Normal University. (2014). Mechanistic details of the dye-protein interaction.[12]

Sources

- 1. Bromophenol Blue | C19H10Br4O5S | CID 8272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 3. askfilo.com [askfilo.com]

- 4. Urine test strips | MACHEREY-NAGEL [mn-net.com]

- 5. atlas-medical.com [atlas-medical.com]

- 6. scribd.com [scribd.com]

- 7. Tetrabromophenol blue | C19H6Br8O5S | CID 78159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. wjbphs.com [wjbphs.com]

- 10. cir-safety.org [cir-safety.org]

- 11. cir-safety.org [cir-safety.org]

- 12. researchgate.net [researchgate.net]

Tetrabromophenol Blue Disodium Salt: Comprehensive Safety Handling and Application Whitepaper

Executive Summary

Tetrabromophenol Blue (TBPB) is a sulfonephthalein dye traditionally utilized as a pH indicator in analytical chemistry. However, in advanced biochemical applications, the disodium salt variant of TBPB is heavily favored over its free-acid counterpart. The disodium salt provides superior aqueous solubility, eliminating the need for harsh organic solvents (like ethanol or methanol) during stock preparation[1][2]. This critical substitution preserves the native conformational states of target proteins in downstream colorimetric assays. This whitepaper details the physicochemical properties, Material Safety Data Sheet (MSDS) handling guidelines, and validated experimental workflows for utilizing TBPB disodium salt in laboratory settings.

Physicochemical Properties & Quantitative Data

Understanding the molecular characteristics of TBPB disodium salt is essential for optimizing assay buffer conditions. The dye exhibits a distinct, pH-dependent color transition driven by structural rearrangements and electron delocalization within its sulfonephthalein core.

Table 1: Physicochemical and Spectral Properties of TBPB Disodium Salt

| Property | Value / Description |

| Chemical Name | Tetrabromophenol Blue Disodium Salt |

| CAS Number | 4430-25-5 (Base Free Acid); Salt specific forms vary |

| Molecular Formula | C₁₉H₅Br₈Na₂O₅S (Disodium variant) |

| Appearance | Beige to dark crystalline powder |

| Solubility | Highly soluble in water; soluble in ethanol |

| pH Transition Range | 3.0 (Yellow) to 4.6 (Blue) |

| Absorption Maxima (λmax) | ~388 nm (acidic/yellow), ~605 nm (basic/blue) |

| Extinction Coefficient (ε) | ≥ 55,000 M⁻¹cm⁻¹ at 606-616 nm |

Mechanism of Action: The "Protein-Error" Phenomenon

Beyond its standard use as an acid-base indicator, TBPB disodium salt is fundamentally important in urinalysis and colorimetric protein assays due to the "protein-error of indicators" phenomenon[3][4].

The Causality of the Assay: In an aqueous solution buffered significantly below its pKa (e.g., pH 1.8 to 3.0), TBPB exists in its protonated, yellow form. When proteins (such as albumin) are introduced, their basic amino acid residues (like lysine and arginine) interact with the dye via electrostatic and hydrophobic forces. This binding alters the local microenvironment of the dye, shifting its pKa and stabilizing the deprotonated, blue form of the molecule without any change in the bulk solution's pH[5][6]. Because the color shift is strictly dependent on the dye-protein interaction, the intensity of the resulting green/blue color is directly proportional to the protein concentration, providing a reliable, self-validating quantitative readout.

Material Safety Data Sheet (MSDS) & Handling Guidelines

Although TBPB disodium salt is not classified as highly hazardous under OSHA Hazard Communication Standards (29 CFR 1910.1200), rigorous laboratory safety protocols must be maintained to prevent cross-contamination and ensure user safety[7][8].

-

Hazard Identification: May cause mechanical irritation to the eyes, skin, and respiratory tract. The toxicological properties have not been fully investigated, necessitating standard laboratory precautions[8][9].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting chemical safety goggles (EN 166 or NIOSH approved).

-

Skin Protection: Impervious nitrile gloves and standard fire-resistant laboratory coats.

-

Respiratory Protection: In environments with high dust generation, use an N95 (US) or type P1 (EN 143) particulate respirator[10].

-

-

First Aid Measures:

-

Storage and Stability: Store at room temperature in a tightly sealed container, protected from light and moisture. TBPB is incompatible with strong oxidizing agents[7].

TBPB Disodium Salt Spill Response and Safety Protocol

Experimental Protocols

The following protocols leverage the aqueous solubility of the disodium salt to maintain protein integrity during quantification.

Protocol 1: Preparation of 3.3 mM TBPB Aqueous Stock Solution

Causality & Rationale: Utilizing the highly soluble disodium salt avoids the 95% ethanol requirement of the free acid. This prevents solvent-induced protein precipitation when the dye is later introduced to biological samples.

-

Accurately weigh 33.25 mg of TBPB disodium salt.

-

Transfer to a 15 mL conical tube and add 10 mL of ultra-pure (Type 1) deionized water.

-

Vortex gently for 30 seconds until completely dissolved. The solution will appear deep blue/purple.

-

Filter sterilize through a 0.22 µm PES syringe filter to remove any undissolved particulates that could cause background noise in optical readings.

-

Store in an amber glass vial at 4°C. The solution is stable for up to 4 weeks.

Protocol 2: Paper-Based Colorimetric Protein Assay

Causality & Rationale: This method utilizes capillary action and the protein-error phenomenon for rapid, low-volume protein detection. Buffering the system to pH 1.8 ensures the dye remains fully protonated (yellow) in the absence of protein, maximizing the signal-to-noise ratio[5].

-

Buffer Preparation: Prepare a 250 mM citrate buffer and adjust the pH to 1.8 using HCl.

-

Substrate Spotting: Spot 0.3 µL of the pH 1.8 citrate buffer onto a defined hydrophilic zone of patterned chromatography paper. Allow to air dry.

-

Dye Application: Layer 0.3 µL of the 3.3 mM TBPB stock solution directly over the dried buffer zone. The zone should appear distinctively yellow. Allow to dry completely.

-

Sample Application: Apply 1.0 µL of the biological fluid (e.g., urine or serum dilution) to the test zone.

-

Readout: Wait 3-5 minutes. A color shift from yellow to green/blue indicates the presence of protein. Quantify by comparing the color intensity against a standard curve generated with Bovine Serum Albumin (BSA).

Mechanism of TBPB Protein-Error Colorimetric Assay

Conclusion

Tetrabromophenol Blue disodium salt is a highly versatile and safe reagent when handled according to established MSDS guidelines. By understanding the thermodynamic drivers of its pH-dependent structural shifts and the protein-error phenomenon, researchers can design highly sensitive, self-validating diagnostic assays without the confounding variables introduced by organic solvents.

References

-

SciSpace. "Patterned Paper as a Platform for Inexpensive, Low‐Volume, Portable Bioassays". SciSpace. Available at: [Link]

-

Cole-Parmer. "Material Safety Data Sheet - Tetrabromophenol Blue, Water Soluble". Cole-Parmer. Available at: [Link]

- Google Patents. "EP0361244A2 - Test device and method of assaying for proteins". Google Patents.

Sources

- 1. Tetrabromophenol blue | 4430-25-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. EP0361244A2 - Test device and method of assaying for proteins - Google Patents [patents.google.com]

- 4. Urine protein determination - WikiLectures [wikilectures.eu]

- 5. scispace.com [scispace.com]

- 6. US5593895A - Method for the detection of protein in urine - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. emsdiasum.com [emsdiasum.com]

- 10. echemi.com [echemi.com]

Mechanistic Divergence in Halogenated Dyes: A Technical Guide to Tetrabromophenol Blue vs. Tetrabromophenolphthalein Ethyl Ester

Executive Summary

As a Senior Application Scientist navigating the complex landscape of bioanalytical assays and drug development, selecting the correct indicator dye is paramount. Tetrabromophenol Blue (TBPB) and Tetrabromophenolphthalein Ethyl Ester (TBPEE) are frequently confused due to their heavily brominated phenolic structures and similar colorimetric transitions. However, their structural divergence—specifically the presence of a highly polar sulfonate group in TBPB versus an esterified carboxylate in TBPEE—dictates entirely different mechanisms of action, solubility profiles, and analytical applications.

This whitepaper deconstructs the causality behind their chemical behavior, providing self-validating protocols for their optimal use in protein detection and alkaloid/amine quantification.

Section 1: Structural Determinants and Causality of Chemical Behavior

To engineer a reliable assay, one must first understand the thermodynamic drivers of the reagents.

Tetrabromophenol Blue (TBPB) (CAS: 4430-25-5) is a sulfonephthalein dye. Despite its common name implying four bromines, commercial TBPB is often an octabrominated compound (octabromophenolsulfonphthalein)[1],[2]. The presence of the highly polar sulfonate group renders TBPB highly water-soluble, making it ideal for aqueous phase reactions[3]. Its primary analytical utility relies on the "protein error of indicators," a phenomenon heavily utilized in diagnostic urinalysis[4].

Conversely, Tetrabromophenolphthalein Ethyl Ester (TBPEE) (CAS: 62637-91-6 for the potassium salt) is a phthalein dye where the carboxylic acid moiety has been masked via ethyl esterification[5]. This esterification removes a critical negative charge, drastically increasing the molecule's lipophilicity[6]. Consequently, TBPEE is not used for simple aqueous pH tracking. Instead, it is an elite reagent for ion-pair extraction , forming highly stable, neutral complexes with protonated amines, alkaloids, and quaternary ammonium salts that partition readily into organic solvents[7],[8].

Table 1: Quantitative and Physicochemical Comparison

| Property | Tetrabromophenol Blue (TBPB) | Tetrabromophenolphthalein Ethyl Ester (TBPEE) |

| Backbone Structure | Sulfonephthalein | Phthalein Ethyl Ester |

| CAS Number | 4430-25-5 (Acid) / 108321-10-4 (Na Salt) | 1176-74-5 (Acid) / 62637-91-6 (K Salt) |

| Molecular Formula | C19H6Br8O5S | C22H13Br4KO4 (Potassium Salt) |

| Molecular Weight | 985.54 g/mol | 700.05 g/mol |

| Primary Mechanism | Protein Error of Indicators (pKa shift) | Ion-Pair Extraction (Neutral complexation) |

| Solubility | Aqueous (highly soluble as sodium salt) | Organic solvents, Micellar media (Triton X-100) |

| Absorbance Max (λmax) | ~610 nm (Deprotonated/Bound state) | ~600 nm (in ethanol/organic phase) |

Section 2: Mechanistic Pathways in Target Recognition

Understanding why we choose one dye over the other requires analyzing their binding thermodynamics.

TBPB and the Protein Error Mechanism

In a strongly acidic buffer (pH ~3.0 to 3.5), TBPB is protonated and exhibits a yellow color[4]. When a protein like albumin is introduced, the basic amino acid residues (e.g., lysine, arginine) on the protein interact electrostatically and hydrophobically with the heavily brominated rings of TBPB. This binding thermodynamically stabilizes the deprotonated (blue) form of the dye, effectively lowering its apparent pKa[9]. Thus, the dye turns green/blue at a pH where it should logically remain yellow—hence the term "protein error"[4],[2].

TBPEE and Ion-Pair Extraction

TBPEE operates on the principle of phase transfer. In a slightly acidic to neutral aqueous phase, basic drugs (amines) become protonated cations, while TBPEE exists as an anionic phenolate[7],[6]. Because the carboxylate is esterified, the resulting 1:1 dye-amine complex is entirely charge-neutral and highly lipophilic. This neutral ion-pair is immediately extracted into an organic solvent (like 1,2-dichloroethane), resulting in a massive bathochromic shift (red/yellow to blue) in the organic layer. This allows for trace spectrophotometric quantification free from aqueous interference[10]. Alternatively, TBPEE can be used in aqueous systems if solubilized within micelles (e.g., using Triton X-100) to detect proteins without organic extraction[11].

Mechanistic Divergence Workflow

Caption: Logical workflow differentiating the binding mechanisms and analytical outputs of TBPB and TBPEE.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the causality behind the action, ensuring the operator understands the physicochemical forces at play.

Protocol A: TBPB-Based Aqueous Albumin Quantification (Dipstick Simulation)

Objective: Quantify urinary albumin utilizing the protein error of indicators[4].

-

Buffer Preparation (The Control System) : Prepare a 0.1 M citrate buffer at pH 3.0.

-

Causality: Maintaining pH 3.0 is critical. It is strictly below the pKa of TBPB, ensuring the baseline state is fully protonated (yellow). Any deviation will cause false positives due to standard acid-base deprotonation rather than actual protein binding[4].

-

-

Reagent Formulation : Dissolve TBPB (Sodium Salt) to a final concentration of 0.1% (w/v) in the citrate buffer.

-

Validation Check: The solution must be distinctly yellow. A green/blue tint indicates buffer failure or alkaline contamination.

-

-

Sample Introduction : Add 100 µL of the biological sample (e.g., urine) to 900 µL of the TBPB reagent. Incubate at room temperature for 2 minutes.

-

Causality: The incubation allows the hydrophobic domains of albumin to unfold slightly and bind the octabrominated rings of TBPB, shifting its pKa and deprotonating the dye[2].

-

-

Spectrophotometric Readout : Measure absorbance at 610 nm.

-

Causality: The deprotonated TBPB-albumin complex absorbs strongly at 610 nm. Construct a standard curve using known BSA/HSA concentrations (0.1 to 2.0 g/L)[4].

-

Protocol B: TBPEE-Based Biphasic Amine Extraction

Objective: Detect trace basic drugs (e.g., diphenhydramine, alkaloids) via ion-pair extraction[7],[12].

-

Aqueous Phase Optimization : Prepare a 0.05 M phosphate buffer at pH 6.0. Add the target amine sample.

-

Causality: At pH 6.0, most aliphatic amines (pKa ~9-10) are fully protonated (cationic), while TBPEE is deprotonated (anionic). This electrostatic complementarity is non-negotiable for ion-pair formation.

-

-

Dye Addition : Add 1.0 mL of a 1 mM TBPEE (Potassium Salt) solution (prepared in ethanol) to 5.0 mL of the aqueous sample[13],[11].

-

Validation Check: The aqueous phase will appear reddish/purple.

-

-

Phase Transfer (Extraction) : Add 5.0 mL of 1,2-dichloroethane. Shake vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to resolve the phases.

-

Causality: The ester group of TBPEE prevents aqueous retention of the neutral dye-amine complex. Mechanical shaking maximizes the surface area for the complex to partition into the thermodynamically favorable lipophilic organic phase[6].

-

-

Quantification : Carefully extract the lower organic layer and measure absorbance at 605 nm.

-

Validation Check: A blank extraction (no amine) must yield a colorless or very pale organic layer. A deep blue organic layer confirms the successful extraction of the amine-TBPEE ion pair.

-

Section 4: Implications for Drug Development and Diagnostics

The choice between TBPB and TBPEE is not merely a matter of preference; it is dictated by the analyte's physicochemical nature. In diagnostic manufacturing, TBPB remains the gold standard for high-throughput, solid-phase urinalysis strips due to its robust response to high-molecular-weight proteins and excellent stability in dry-chemistry formats[9],[4],[2].

Conversely, in pharmaceutical quality control and pharmacokinetic profiling, TBPEE provides unparalleled sensitivity for low-molecular-weight active pharmaceutical ingredients (APIs). By allowing researchers to isolate basic drugs from complex biological matrices via organic extraction, TBPEE effectively bypasses the background noise inherent to aqueous biological samples[7],[8].

References

-

Urine protein determination - WikiLectures. Source: wikilectures.eu. URL:[Link]

-

Acid-Base Reactions in Organic Solvents. Source: nist.gov. URL:[Link]

-

Spectrophotometric Flow Injection Analysis of Protein in Urine Using Tetrabromophenolphthalein Ethyl Ester and Triton X-100. Source: scispace.com. URL:[Link]

- US4260777A - Diagnostic agent for the detection of protein in body fluids. Source: patents.google.com.

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. US4260777A - Diagnostic agent for the detection of protein in body fluids - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Urine protein determination - WikiLectures [wikilectures.eu]

- 5. Buy Online CAS Number 62637-91-6 - TRC - TBPE (Tetrabromophenolphthalein Ethyl Ester Potassium Salt) | LGC Standards [lgcstandards.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. TBPE | 62637-91-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. Tetrabromophenol Blue | 4430-25-5 [chemicalbook.com]

- 10. TETRABROMOPHENOLPHTHALEIN ETHYL ESTER Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. scispace.com [scispace.com]

- 12. 3′,3′′,5′,5′′-四溴酚酞乙酯 钾盐 indicator grade | Sigma-Aldrich [sigmaaldrich.com]

- 13. L12674.06 [thermofisher.com]

Methodological & Application

Tetrabromophenol Blue: A Reversible Staining Protocol for Total Protein Visualization on Blotting Membranes

Abstract

In Western blotting workflows, the confirmation of successful protein transfer from the electrophoresis gel to the blotting membrane is a critical quality control step. This is typically achieved by staining the membrane with a reversible dye that allows for the visualization of the total protein profile before proceeding with immunodetection. While Ponceau S is a commonly used stain for this purpose, Tetrabromophenol Blue (TBPB) presents a viable and effective alternative. This application note provides a detailed protocol for the use of TBPB as a reversible stain for total protein on both nitrocellulose and polyvinylidene difluoride (PVDF) membranes. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method to assess protein transfer efficiency.

Introduction

Tetrabromophenol Blue (TBPB) is a sulfonephthalein dye that functions as an effective pH indicator, transitioning from yellow in acidic conditions to blue in basic conditions.[1][2] This property is a direct result of its molecular structure and its ability to exist in different resonance forms depending on the proton concentration. In the context of protein biochemistry, TBPB, as an anionic dye, can interact with proteins through a combination of electrostatic and hydrophobic forces.[3] This interaction is the basis for its use as a total protein stain.

The principle of TBPB staining for proteins on blotting membranes relies on the electrostatic attraction between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues (such as lysine and arginine) on the proteins. This interaction is facilitated under acidic conditions, which ensure that the amine groups on the proteins are protonated and thus positively charged. The staining is readily reversible by shifting the pH to a neutral or slightly basic environment, which neutralizes the positive charges on the proteins, leading to the dissociation of the dye. This reversibility is a crucial feature, as it allows for subsequent immunodetection of specific target proteins without interference from the stain.

Comparison of Reversible Protein Stains

The choice of a reversible stain depends on several factors, including sensitivity, ease of use, and compatibility with downstream applications. The following table provides a qualitative comparison of TBPB with the commonly used Ponceau S.

| Feature | Tetrabromophenol Blue (TBPB) | Ponceau S |

| Stain Color | Blue | Red/Pink |

| Binding Principle | Electrostatic & Hydrophobic | Electrostatic & Hydrophobic |

| Reversibility | Yes (with pH shift) | Yes (with water/buffer wash) |

| Staining Time | 5-15 minutes | 5-15 minutes |

| Destaining | Water or mild buffer wash | Water or mild buffer wash |

| Downstream Compatibility | Good (with complete removal) | Good |

Experimental Protocol: Tetrabromophenol Blue Staining

This protocol has been adapted from established methods for other anionic protein stains and is based on the physicochemical properties of TBPB. Optimization may be required for specific applications.

Materials

-

Tetrabromophenol Blue (TBPB) powder (CAS 4430-25-5)

-

Glacial Acetic Acid

-

Methanol (for PVDF membranes)

-

Deionized (DI) water

-

Blotting membrane (Nitrocellulose or PVDF) with transferred proteins

-

Clean trays for staining and washing

-

Orbital shaker

Reagent Preparation

TBPB Staining Solution (0.05% w/v TBPB in 2% Acetic Acid):

-

Weigh 50 mg of Tetrabromophenol Blue powder.

-

Dissolve the TBPB in 80 mL of deionized water.

-

Add 2 mL of glacial acetic acid.

-

Bring the final volume to 100 mL with deionized water.

-

Mix thoroughly until the dye is completely dissolved. The solution should appear yellow.

-

Store the staining solution at room temperature, protected from light. This solution can be reused several times.

Destaining Solution:

-

Deionized water

Staining Procedure

The following workflow outlines the steps for staining and destaining the blotting membrane.

Caption: Workflow for TBPB reversible protein staining.

-

Post-Transfer Wash: After completing the protein transfer, briefly rinse the membrane with deionized water to remove any residual transfer buffer.

-

(For PVDF Membranes Only) Methanol Activation: If the PVDF membrane has dried at any point, re-activate it by immersing it in 100% methanol for 15-30 seconds, followed by a brief rinse in deionized water.

-

Staining: Place the membrane in a clean tray and add a sufficient volume of the TBPB Staining Solution to completely submerge it. Incubate for 5 to 15 minutes at room temperature with gentle agitation on an orbital shaker. The protein bands will appear blue.

-

Destaining for Visualization: Decant the staining solution. The solution can be saved and reused. Add deionized water to the tray and agitate for 1-2 minutes. Replace the water and repeat the washing step until the background is clear and the protein bands are distinctly visible against a faint blue background.

-

Imaging: The membrane can be imaged while wet or after air-drying to document the protein transfer efficiency.

-

Complete Stain Removal for Immunodetection: To proceed with Western blotting, it is crucial to completely remove the TBPB stain. Continue washing the membrane with several changes of deionized water or your Western blot wash buffer (e.g., TBST) until the blue color is no longer visible. The membrane is now ready for the blocking step of your immunodetection protocol.

Trustworthiness and Self-Validation

The protocol is designed to be self-validating. The visual confirmation of protein bands across all lanes provides immediate feedback on the success of the electrophoresis and transfer steps. The complete removal of the blue stain before immunodetection is a critical checkpoint to ensure no interference with antibody binding. If residual blue staining is observed, additional washing steps should be performed. The final results of the immunodetection will serve as the ultimate validation of the compatibility of this staining method with your specific antibodies and targets.

Expertise and Field-Proven Insights

The choice of an acidic staining solution is based on the fundamental principles of protein chemistry. The low pH (around 2.8-3.0) of the staining solution ensures that the primary amine groups of the proteins are protonated, creating a net positive charge that facilitates the binding of the anionic TBPB dye.[4] The reversibility of the stain is achieved by simply increasing the pH with water or a standard wash buffer (typically pH 7.4), which neutralizes the protein charges and disrupts the electrostatic interaction with the dye.

While TBPB is an effective stain, it is important to be aware of potential artifacts. Over-staining can lead to a high background that is difficult to remove. Conversely, over-destaining can lead to a loss of sensitivity, making it difficult to visualize low-abundance proteins. It is recommended to perform a preliminary staining on a test blot to optimize the staining and destaining times for your specific experimental conditions.

Conclusion

Tetrabromophenol Blue offers a reliable and cost-effective method for the reversible staining of total protein on blotting membranes. The protocol provided in this application note is a robust starting point for researchers to assess protein transfer efficiency before committing to time-consuming and expensive immunodetection procedures. By following the outlined steps and understanding the underlying principles, scientists can confidently integrate TBPB staining into their Western blotting workflows to enhance the reliability and reproducibility of their results.

References

-

Tetrabromophenol blue | C19H6Br8O5S | CID 78159. (n.d.). PubChem. Retrieved March 2, 2026, from [Link]

-

Colorimetric and Visual Methods for Urinary Protein Determination with Tetrabromophenol Blue. (2025, August 6). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Opinion of the Scientific Committee on Consumer Safety on tetrabromophenol Blue (C183). (2012, September 18). European Commission. Retrieved March 2, 2026, from [Link]

-

Preferential solvation bromophenol blue in water-alcohol binary mixture. (n.d.). Academia.edu. Retrieved March 2, 2026, from [Link]

-

Mazia, D., Brewer, P. A., & Alfert, M. (1953). The cytochemical staining and measurement of protein with mercuric bromphenol blue. The Biological Bulletin, 104(1), 57-67. Retrieved March 2, 2026, from [Link]

-

Wei, Y., Li, K., & Tong, S. (1996). The interaction of Bromophenol Blue with proteins in acidic solution. Talanta, 43(1), 1-10. Retrieved March 2, 2026, from [Link]

-

Wei, Y., Li, K. A., & Tong, S. (1996). The interaction of bromophenol blue with proteins in acidic solution. Talanta, 43(1), 1–10. Retrieved March 2, 2026, from [Link]

-

Wang, Y., et al. (2022). Removal of Ionic Dyes by Nanofiber Membrane Functionalized with Chitosan and Egg White Proteins: Membrane Preparation and Adsorption Efficiency. MDPI. Retrieved March 2, 2026, from [Link]

-

Anionic Cyanine Membrane Probes for Live Cells and In Vivo Fluorescence Imaging. (2025, April 11). ACS Publications. Retrieved March 2, 2026, from [Link]

-

Mechanism of the Interaction Between Bromophenol Blue and Bovine Serum Albumin. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Preferential solvation bromophenol blue in water-alcohol binary mixture. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]

-

Detection of Proteins on Blot Membranes. (n.d.). PMC - NIH. Retrieved March 2, 2026, from [Link]

-

Bromophenol Blue Binding to Mammalian Albumins and Displacement of Albumin-Bound Bilirubin. (n.d.). Science Alert. Retrieved March 2, 2026, from [Link]

-

Analysis of proteins and antibodies. (n.d.). In Autoimmunity. NCBI Bookshelf. Retrieved March 2, 2026, from [Link]

-

Fleetwood, M. K. (2007). Interference in Clinical Laboratory Tests by Human Antibodies to Specific and Non-Specific Immunogens. Clinical Laboratory Science, 20(3), 159-166. Retrieved March 2, 2026, from [Link]

-

Bromophenol Blue Binding to Mammalian Albumins and Displacement of Albumin-Bound Bilirubin. (n.d.). DocsDrive. Retrieved March 2, 2026, from [Link]

Sources

Application Note: Tetrabromophenol Blue (TBPB) Colorimetric Assay for Urinary Protein Detection

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Overview

Accurate quantification of urinary protein is a cornerstone of nephrology research, preclinical toxicology, and the diagnosis of renal diseases such as diabetic nephropathy. The Tetrabromophenol Blue (TBPB) colorimetric assay is a widely adopted method for rapid protein screening, serving as the core chemistry behind commercial urine dipsticks and high-throughput spectrophotometric assays[1].

The "Protein Error of Indicators" Principle

Unlike standard pH indicators that change color strictly based on the hydrogen ion concentration of the bulk solution, TBPB operates on the "protein error of indicators" principle[1]. TBPB is a sulfonephthalein acid-base indicator with a pKa of approximately 4.2.

-

In the absence of protein: When buffered to a constant acidic pH of 3.1–3.2, the dye remains in its protonated state, exhibiting a yellow color with maximum absorbance (

) around 388–430 nm[2]. -

In the presence of protein: Proteins, particularly albumin, contain basic amino acid residues that act as hydrogen ion acceptors. The positively charged amino groups of the protein interact electrostatically with the negatively charged groups of the TBPB dye. This binding induces a conformational change and a shift in the dye's apparent pKa, stabilizing the deprotonated form of the dye even at pH 3.2. Consequently, the solution undergoes a distinct color shift from yellow to blue/green, with a new

at 610–625 nm[2][3].

The Role of Surfactants

The TBPB-protein ion associate is highly hydrophobic and can precipitate out of solution. To prevent this and enhance assay sensitivity, a non-ionic surfactant such as Triton X-100 is incorporated into the reagent buffer. Triton X-100 solubilizes the complex within micelles, stabilizing the blue color for accurate spectrophotometric quantification[3].

Mechanistic Workflow

Caption: Mechanism of the Tetrabromophenol Blue (TBPB) protein assay via the protein error of indicators.